molecular formula C30H30N2O5S B3588799 2-[benzenesulfonyl(benzyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

2-[benzenesulfonyl(benzyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No.: B3588799
M. Wt: 530.6 g/mol
InChI Key: CLHAERJLAUGGHW-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl(benzyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl(benzyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a solid acid catalyst, as mentioned above, is gaining traction due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl(benzyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-[benzenesulfonyl(benzyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl(benzyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[benzenesulfonyl(benzyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide include:

  • N-benzylbenzamide
  • N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide
  • 2-(benzenesulfonylamino)benzamide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable for certain applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O5S/c1-36-28-18-17-23(21-29(28)37-2)19-20-31-30(33)26-15-9-10-16-27(26)32(22-24-11-5-3-6-12-24)38(34,35)25-13-7-4-8-14-25/h3-18,21H,19-20,22H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHAERJLAUGGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360988
Record name 2-[benzenesulfonyl(benzyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5608-98-0
Record name 2-[benzenesulfonyl(benzyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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